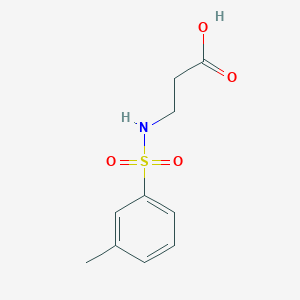

3-(Toluene-3-sulfonylamino)-propionic acid

Description

Properties

IUPAC Name |

3-[(3-methylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-3-2-4-9(7-8)16(14,15)11-6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEIMTNGUSPVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Toluene-3-sulfonylamino)-propionic acid typically involves the reaction of toluene sulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(Toluene-3-sulfonylamino)-propionic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Toluene-3-sulfonylamino)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Biological Applications

-

Neuroprotective Properties :

Research indicates that derivatives of propionic acid, including 3-(Toluene-4-sulfonylamino)-propionic acid, exhibit neuroprotective effects. They have been studied for their ability to modulate oxidative stress and inflammatory pathways in neurodegenerative models. For instance, compounds related to this structure have shown promise in protecting neuronal cells from damage induced by amyloid-beta peptides, which are implicated in Alzheimer’s disease . -

Antitumor Activity :

The sulfonamide group is known to enhance the therapeutic potential of compounds against various cancers. Studies have indicated that similar sulfonamide derivatives can inhibit steroid sulfatase, an enzyme involved in the local production of estrogenic steroids, thereby presenting a potential strategy for treating estrogen-dependent cancers . -

Antioxidant Activity :

The antioxidant properties of 3-(Toluene-4-sulfonylamino)-propionic acid have been explored, particularly its ability to scavenge free radicals and reduce lipid peroxidation. This activity is crucial in preventing cellular damage in various pathological conditions .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a study involving neuroblastoma cells exposed to amyloid-beta-induced toxicity, derivatives of propionic acid demonstrated significant neuroprotective effects by reducing oxidative stress markers and enhancing cell viability. The results suggested that these compounds could be developed further for therapeutic use in Alzheimer’s disease .

Case Study 2: Inhibition of Steroid Sulfatase

A series of experiments evaluated the inhibitory effects of sulfonamide derivatives on steroid sulfatase activity in human placental cells. The findings revealed that specific substitutions on the phenyl ring significantly enhanced inhibitory potency, highlighting the potential application of 3-(Toluene-4-sulfonylamino)-propionic acid in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(Toluene-3-sulfonylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

3-(Benzyl-methanesulfonyl-amino)-propionic Acid (CAS: 340025-20-9)

- Structural Differences : Replaces the toluene-3-sulfonyl group with a benzyl-methanesulfonyl group. The benzyl substituent introduces steric bulk, while the methanesulfonyl group is less aromatic than toluene-sulfonyl, altering electronic effects.

- Molecular Weight : 257.31 g/mol (vs. ~243.07 g/mol estimated for the target compound).

- Applications : Likely used in peptide synthesis or as a sulfonamide-based building block. The benzyl group may enhance lipophilicity compared to the toluene-sulfonyl analog .

3-(2-Amino-phenylsulfanyl)-2-hydroxy-3-(4-methoxy-phenyl)-propionic Acid

- Structural Differences : Contains a sulfanyl (thioether) group instead of sulfonamide, along with hydroxyl and 4-methoxy-phenyl substituents.

- Reactivity: The thioether is less polar than sulfonamide, reducing hydrogen-bonding capacity.

- Applications : May serve as a redox-active intermediate or in metal coordination chemistry due to the thiolate group .

Boc-R-3-Amino-3-(2-hydroxy-phenyl)-propionic Acid

- Structural Differences: Features a Boc (tert-butoxycarbonyl)-protected amino group and a 2-hydroxyphenyl substituent.

- Applications: Primarily used in solid-phase peptide synthesis to protect amino groups .

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic Acid

- Structural Differences: Incorporates a nitro group on the phenyl ring and a Boc-protected amino group.

- Electronic Effects : The nitro group is strongly electron-withdrawing, enhancing electrophilicity. The stereospecific (3S) configuration may influence chiral recognition in drug design.

- Molecular Weight : 421.47 g/mol, significantly higher than the target compound.

- Applications : Likely used in the synthesis of nitroaromatic pharmaceuticals or as a chiral building block .

3-(2,4-Difluorophenyl)propionic Acid (CAS: 134672-70-1)

- Structural Differences : Lacks the sulfonamide group; instead, a difluorophenyl group is attached to the propionic acid.

- Physicochemical Properties : Fluorine atoms increase lipophilicity and metabolic stability. The absence of sulfonamide reduces polarity.

- Applications: Potential use in non-steroidal anti-inflammatory drugs (NSAIDs) or as a fluorinated analog in medicinal chemistry .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 3-(Toluene-3-sulfonylamino)-propionic acid | 565169-47-3 | ~243.07 | Toluene-3-sulfonylamino | Organic synthesis, drug intermediates |

| 3-(Benzyl-methanesulfonyl-amino)-propionic acid | 340025-20-9 | 257.31 | Benzyl-methanesulfonyl | Peptide synthesis |

| Boc-R-3-Amino-3-(2-hydroxy-phenyl)-propionic acid | - | - | Boc, 2-hydroxyphenyl | Protected amino acid synthesis |

| (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid | - | 421.47 | Boc, 3-nitrophenyl | Chiral drug intermediates |

| 3-(2,4-Difluorophenyl)propionic acid | 134672-70-1 | 186.16 | 2,4-Difluorophenyl | NSAID analogs, fluorinated compounds |

Research Findings and Functional Insights

- Sulfonamide vs. Sulfanyl/Thioether : Sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity and acidity compared to thioethers, influencing receptor binding in drug design .

- Boc Protection: Boc groups (Evidences 4, 6) enhance amino group stability during synthesis but require acidic deprotection, whereas sulfonamides offer inherent stability without protection .

- Fluorine Effects: Fluorinated analogs () show improved bioavailability and metabolic resistance compared to non-fluorinated sulfonamides, albeit with reduced polarity .

Biological Activity

3-(Toluene-3-sulfonylamino)-propionic acid is an organic compound notable for its unique structure, which includes a toluene sulfonyl group linked to an amino-propionic acid backbone. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The compound's molecular formula is C₉H₁₁NO₃S, and it possesses distinct functional groups that influence its reactivity and biological interactions. The sulfonyl group enhances the compound's ability to form strong interactions with biological macromolecules, such as proteins and enzymes, which is crucial for its biological activity .

The biological activity of 3-(Toluene-3-sulfonylamino)-propionic acid primarily involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This mechanism is particularly relevant in the context of modifying peptide structures to enhance their therapeutic properties .

Biological Activities

Research indicates several potential biological activities associated with 3-(Toluene-3-sulfonylamino)-propionic acid:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against HIV. For instance, related compounds have shown significant inhibitory effects on HIV replication with IC₅₀ values in the low micromolar range .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit kynurenine aminotransferase, an enzyme involved in the kynurenine pathway, which is crucial for regulating neuroactive metabolites. Inhibition of this enzyme may have implications for neurological disorders .

- Anticancer Potential : Some studies have explored the use of sulfonamide derivatives in cancer therapy, highlighting their ability to induce apoptosis in cancer cells. The structural similarity between these compounds and 3-(Toluene-3-sulfonylamino)-propionic acid suggests potential for anticancer applications.

Case Studies

- Inhibition of Kynurenine Pathway : A study focused on the inhibition of kynurenine aminotransferase by derivatives similar to 3-(Toluene-3-sulfonylamino)-propionic acid demonstrated that these compounds could modulate levels of neuroactive metabolites such as kynurenic acid and quinolinic acid. This modulation is significant in the context of neurodegenerative diseases and psychiatric disorders .

- Antiviral Screening : In a screening for novel antiviral agents against HIV, several derivatives were evaluated, revealing promising activity profiles. Compounds with structural similarities to 3-(Toluene-3-sulfonylamino)-propionic acid exhibited IC₅₀ values indicating effective inhibition of viral replication .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Toluene-3-sulfonylamino)-propionic acid with high purity, and how can yield be optimized?

- Methodology : Utilize a two-step synthesis involving sulfonylation of toluenesulfonyl chloride with an amino-propionic acid derivative under controlled pH (7–8) and temperature (0–5°C). Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) improves purity. Monitor reaction progress using TLC (Rf ~0.3) and optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products .

Q. How should researchers characterize the structural integrity of 3-(Toluene-3-sulfonylamino)-propionic acid?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm sulfonamide linkage via -NSC peaks at δ 7.5–8.0 ppm (aromatic protons) and δ 3.0–3.5 ppm (propionic acid backbone).

- FTIR : Validate sulfonyl (S=O) stretches at 1150–1350 cm and carboxylic acid (O-H) at 2500–3300 cm.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What experimental strategies are effective for determining solubility and stability in aqueous buffers?

- Methodology : Perform pH-dependent solubility studies (pH 2–12) using shake-flask methods with UV-Vis quantification. For stability, incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products. Store lyophilized samples at –20°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

- Methodology : Standardize assay conditions (e.g., buffer ionic strength, temperature, and enzyme source) to minimize variability. Conduct dose-response curves (IC) with triplicate measurements and include positive controls (e.g., known sulfonamide inhibitors). Use molecular docking (AutoDock Vina) to validate binding poses against crystallographic enzyme structures, correlating computational ΔG values with experimental IC .

Q. What advanced techniques are suitable for probing the structure-activity relationship (SAR) of modifications to the toluenesulfonyl group?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., –NO) or electron-donating (–OCH) substituents on the toluene ring. Compare their inhibitory potency via kinetic assays (K) and analyze electronic effects using Hammett plots. Pair with DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict substituent impacts on sulfonamide reactivity .

Q. How can in silico models predict the metabolic fate of 3-(Toluene-3-sulfonylamino)-propionic acid in mammalian systems?

- Methodology : Employ software like ADMET Predictor™ or SwissADME to simulate phase I/II metabolism. Focus on sulfonamide hydrolysis (CYP450-mediated) and glucuronidation. Validate predictions with in vitro hepatocyte incubations and LC-MS/MS metabolite identification. Cross-reference with PubChem’s BioAssay data for known sulfonamide metabolites .

Q. What interdisciplinary approaches can link this compound’s physicochemical properties to its environmental persistence?

- Methodology : Conduct OECD 301B biodegradability tests (28-day aerobic conditions) and measure soil sorption coefficients (K) via batch equilibrium. Pair with computational ecotoxicity models (ECOSAR) to estimate LC for aquatic organisms. Correlate results with molecular descriptors (logP, polar surface area) to design greener derivatives .

Methodological Notes

- Contradiction Analysis : Always cross-validate experimental data with orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .

- Safety Protocols : Adhere to REACH guidelines for handling sulfonamides—use fume hoods, nitrile gloves, and emergency eyewash stations as per SDS recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.